20-O-Acetylingenol-3-angelate

Descripción general

Descripción

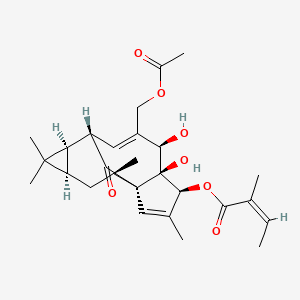

20-O-Acetylingenol-3-angelate is a natural compound . It is found in the leaves and stems of the plant Inga . It has a variety of biological activities including tumor growth inhibition, anti-inflammatory, antifungal, and antioxidant effects .

Synthesis Analysis

The compound 3-O-angeloyl-20-O-acetyl ingenol (AAI), also known as 20-O-acetyl-ingenol-3-angelate or PEP008, is a synthetic derivative of ingenol mebutate . The synthesis details of AAI have been reported and it has been demonstrated that AAI has higher cytotoxicity than ingenol mebutate in a chronic myeloid leukemia K562 cell line .Molecular Structure Analysis

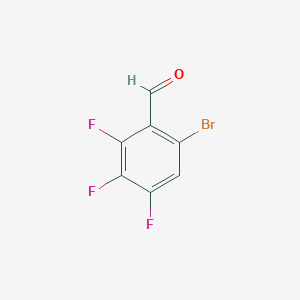

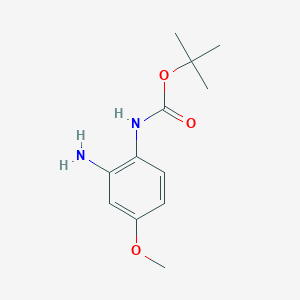

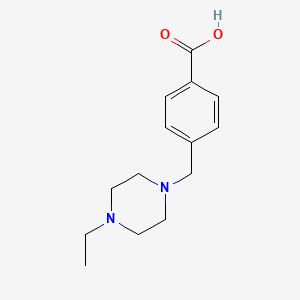

The molecular weight of 20-O-Acetylingenol-3-angelate is 472.58 . The IUPAC name is (1aR,2S,5R,5aS,6S,8aS,9R,10aR)-4-(acetoxymethyl)-5,5a-dihydroxy-1,1,7,9-tetramethyl-11-oxo-1a,2,5,5a,6,9,10,10a-octahydro-1H-2,8a-methanocyclopenta[a]cyclopropaeannulen-6-yl (Z)-2-methylbut-2-enoate .Physical And Chemical Properties Analysis

The physical form of 20-O-Acetylingenol-3-angelate is solid . It is stored at temperatures between -80 and -20 degrees Celsius .Aplicaciones Científicas De Investigación

Synthesis and Chemical Characterization

- Semisynthesis : A high-yielding method for preparing ingenol 3-angelate (PEP005, ingenol mebutate), including 20-O-acetylingenol-3-angelate, was developed. This process efficiently produced angelates without isomerization to tiglate, expanding the scope of stereoconservative esterification for various alcohols (Liang et al., 2012).

Cytotoxicity and Cancer Research

Cytotoxic Effects : Ingenol mebutate and its synthetic derivative, 3-O-angeloyl-20-O-acetyl ingenol (AAI), showed significant cytotoxicity against chronic myeloid leukemia K562 cell line. AAI displayed higher cytotoxicity and intracellular stability compared to ingenol mebutate, suggesting potential as a chemotherapeutic agent (Liu et al., 2016).

Interaction with Protein Kinase C (PKC) : Ingenol 3-angelate (I3A) binds to PKC-alpha with high affinity. Its efficacy in inhibiting cell proliferation and its ability to translocate PKC isoforms in cells indicate a complex interaction with PKC, impacting cell proliferation and apoptosis (Kedei et al., 2004).

Chemotherapeutic Potential

Anti-Cancer Activity : Ingenol-3-angelate (Ing3A) targets tumor vasculature and is in clinical trials for treating various skin cancers. It demonstrates unique properties like inducing acute neutrophilic inflammation and vascular damage, distinct from related compounds (Li et al., 2010).

Immunostimulatory Chemotherapy : Ingenol-3-angelate (PEP005) was found to generate anti-cancer CD8 T cells capable of regressing metastases. Its combination with CD8 T cell-based immunotherapies could further regress distant metastases, showing promise as a local chemotherapeutic agent (Le et al., 2009).

Propiedades

IUPAC Name |

[(1S,4S,5S,6R,9S,10R,12R,14R)-7-(acetyloxymethyl)-5,6-dihydroxy-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] (Z)-2-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H36O7/c1-8-13(2)24(31)34-23-14(3)11-26-15(4)9-19-20(25(19,6)7)18(22(26)30)10-17(12-33-16(5)28)21(29)27(23,26)32/h8,10-11,15,18-21,23,29,32H,9,12H2,1-7H3/b13-8-/t15-,18+,19-,20+,21-,23+,26+,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYCAGKYWXRKLSN-KLKWOBOISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1C(=CC23C1(C(C(=CC(C2=O)C4C(C4(C)C)CC3C)COC(=O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/C)\C(=O)O[C@H]1C(=C[C@@]23[C@@]1([C@@H](C(=C[C@H](C2=O)[C@H]4[C@H](C4(C)C)C[C@H]3C)COC(=O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H36O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

20-O-Acetylingenol-3-angelate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(Morpholinomethyl)phenyl]methanol](/img/structure/B1278151.png)

![Tert-butyl 4-{4-[(methylamino)methyl]phenyl}piperazine-1-carboxylate](/img/structure/B1278153.png)

![5-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1278164.png)